2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H11F6NO and a molecular weight of 287.2 g/mol . It is a colorless or pale yellow crystalline solid that is soluble in polar organic solvents such as alcohols and esters but insoluble in non-polar solvents like petroleum ether and alkanes . This compound is known for its optical activity, with a specific rotation of (1R,2S) -34.7° .
Mechanism of Action
Target of Action
The primary target of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol is the human neurokinin-1 (NK-1) receptor . The NK-1 receptor is a G-protein coupled receptor in the tachykinin family of neuropeptides, which plays a crucial role in the transmission of pain signals in the central and peripheral nervous system .
Mode of Action
2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol interacts with its target, the NK-1 receptor, by binding to it. This binding inhibits the action of the natural ligand of the NK-1 receptor, Substance P, a neuropeptide involved in pain transmission
Biochemical Pathways
The biochemical pathways affected by 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol are those involved in pain transmission. By inhibiting the action of Substance P at the NK-1 receptor, this compound can potentially disrupt the transmission of pain signals, providing an analgesic effect
Pharmacokinetics
It is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone, in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .
Result of Action
The molecular and cellular effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol’s action are primarily its potential analgesic effects due to the inhibition of Substance P action at the NK-1 receptor . This could potentially lead to a decrease in the perception of pain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. For instance, the compound’s production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol plays a significant role in biochemical reactions . It is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This process uses ethanol and glycerol as dual cosubstrate for cofactor recycling .
Cellular Effects
The cellular effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol are primarily observed in its interaction with Candida tropicalis 104 . In a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol change over time . For instance, in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition, it showed high production with Candida tropicalis 104 .
Metabolic Pathways
The metabolic pathways of 2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol involve the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone . This process is catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Preparation Methods
The synthesis of 2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol typically involves organic synthesis methods. One possible synthetic route includes the following steps :
Preparation of (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol: This intermediate can be obtained by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination Reaction: The intermediate (1R,2S)-2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol is then reacted with an appropriate amine to produce this compound.
Chemical Reactions Analysis
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol has several scientific research applications:
Comparison with Similar Compounds
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol can be compared with other similar compounds, such as:
(1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol: This compound has a similar structure but differs in the position of the amino group.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst in organic chemistry.
®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: An important chiral intermediate for the synthesis of chemotherapeutic and antiemetic drugs.
Properties
IUPAC Name |
2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO/c11-9(12,13)6-1-5(8(18)4-17)2-7(3-6)10(14,15)16/h1-3,8,18H,4,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOWKUPKTNBURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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